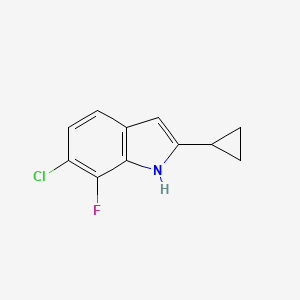
6-chloro-2-cyclopropyl-7-fluoro-1H-indole
Vue d'ensemble
Description
6-Chloro-2-cyclopropyl-7-fluoro-1H-indole (CFCFI) is a synthetic compound with a unique structure that has been studied for its potential applications in scientific research and drug development. CFCFI is a structural isomer of the naturally occurring indole, which is found in plants and animals. The unique structure of CFCFI has been studied for its potential applications in medicinal chemistry, drug development, and other scientific research. The purpose of
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . They could potentially inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have demonstrated anticancer properties . They could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
Certain indole derivatives have shown inhibitory activity against HIV-1 and HIV-2 strains . They could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives can interfere with the replication of viruses, thereby exhibiting antiviral activity .
Pharmacokinetics
The compound’s molecular weight (20965) and predicted density (1435±006 g/cm3) suggest that it may have suitable properties for bioavailability .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
6-chloro-2-cyclopropyl-7-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c12-8-4-3-7-5-9(6-1-2-6)14-11(7)10(8)13/h3-6,14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKJRKHOQJJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

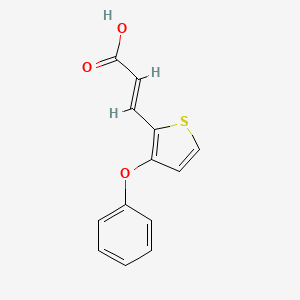
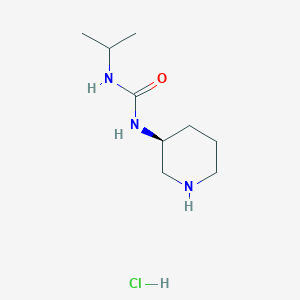


![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)
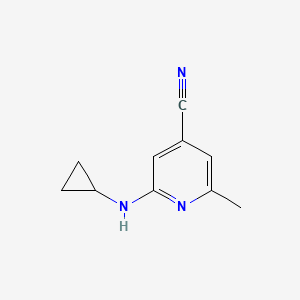
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)

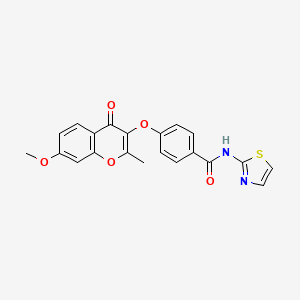


![2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane](/img/structure/B2462424.png)
